molecular formula C17H15ClN6O4 B2418740 4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1004252-45-2

4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B2418740
CAS No.: 1004252-45-2
M. Wt: 402.8
InChI Key: WOCZRMDHINXHQF-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a complex organic compound that features a combination of pyrimidine, pyrazole, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide typically involves multi-step organic reactions. The general synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Synthesis of the pyrazole ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling of the pyrimidine and pyrazole rings: This step involves the formation of a bond between the two heterocyclic rings, often through a nucleophilic substitution reaction.

    Introduction of the nitrobenzamide moiety: This can be achieved through the nitration of a benzamide precursor followed by chlorination.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The chloro group can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Palladium on carbon (Pd/C) with hydrogen gas, iron powder with hydrochloric acid.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation products: Oxidized derivatives of the pyrazole or pyrimidine rings.

    Reduction products: Amino derivatives of the benzamide moiety.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.

Biology

    Biological assays: Investigated for potential biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide may impart unique electronic properties and reactivity compared to its analogs

Properties

IUPAC Name

4-chloro-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O4/c1-3-11-8-15(25)21-17(19-11)23-14(6-9(2)22-23)20-16(26)10-4-5-12(18)13(7-10)24(27)28/h4-8H,3H2,1-2H3,(H,20,26)(H,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCZRMDHINXHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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